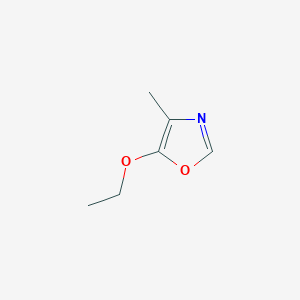

5-Ethoxy-4-methyloxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-4-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-8-6-5(2)7-4-9-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPDSAJKWKRRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473367 | |

| Record name | 5-Ethoxy-4-methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5006-20-2 | |

| Record name | 5-Ethoxy-4-methyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-4-methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Ethoxy-4-methyloxazole: A Comprehensive Technical Guide

CAS Number: 5006-20-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethoxy-4-methyloxazole, a key heterocyclic intermediate. It covers its physicochemical properties, detailed synthesis protocols, spectroscopic data, and known applications, with a particular focus on its role in the synthesis of Vitamin B6. The guide also explores the broader biological context of the oxazole scaffold, offering insights for researchers in drug discovery and development.

Physicochemical Properties

This compound is a colorless to light yellow liquid.[] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉NO₂ | [][2][3] |

| Molecular Weight | 127.14 g/mol | [][2][3] |

| Density | 1.04 g/cm³ | [][4] |

| Boiling Point | 164.5 °C at 760 mmHg | [4][5] |

| 77-80 °C at 6.67 kPa (50 Torr) | [4] | |

| Flash Point | 53.3 °C | [4][5] |

| Refractive Index | 1.448 | [4] |

| XLogP3 | 1.4 | [2] |

| Topological Polar Surface Area | 35.3 Ų | [2] |

Synthesis Protocols

The synthesis of this compound can be achieved through several routes. The most prominently documented method involves the hydrolysis and subsequent decarboxylation of an ethyl oxazole-2-carboxylate precursor. An alternative pathway commences from the amino acid α-alanine.

Method 1: From 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester

This industrial method involves a three-step, one-pot synthesis: alkaline hydrolysis, acidification, and decarboxylation.[6]

Experimental Protocol:

-

Hydrolysis: To a reaction vessel, add 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester, toluene, water, and sodium hydroxide. The mixture is stirred and heated to a temperature between 20-80 °C to facilitate hydrolysis.[6]

-

Acidification: After the hydrolysis is complete, the layers are separated. The aqueous phase is then acidified with hydrochloric acid to a pH of 1.0-2.5.[6]

-

Decarboxylation and Isolation: An organic solvent is added to the acidified solution, and the mixture is heated to 30-50 °C until carbon dioxide evolution ceases. The pH is then adjusted to ≥ 9.0, and the layers are separated. The organic phase is subjected to reduced pressure distillation to yield this compound.[6]

A related procedure specifies the decarboxylation of 4-methyl-5-ethoxyoxazolecarboxylic acid ethyl ester in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid in toluene at 90°C.[7]

Method 2: From α-Alanine

This synthetic route involves the esterification, formylation, and subsequent cyclization of α-alanine.[4]

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis of this compound from α-alanine.

Spectroscopic Data

While raw spectra are not provided, the expected spectroscopic characteristics can be inferred from the structure and data for similar oxazole derivatives. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for this compound.[8]

-

¹H NMR: The spectrum would be expected to show signals for the ethoxy group (a triplet and a quartet), a singlet for the methyl group, and a singlet for the proton on the oxazole ring.

-

¹³C NMR: The spectrum would display distinct signals for the carbons of the ethoxy group, the methyl group, and the three carbons of the oxazole ring.

-

IR Spectroscopy: Characteristic absorption bands would be present for C-O-C stretching of the ether, C=N and C=C stretching of the oxazole ring, and C-H stretching of the alkyl groups.

-

Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (127.14).

Applications in Synthesis

The primary and most significant application of this compound is as a key intermediate in the synthesis of Vitamin B6 (Pyridoxine).[4][9]

Vitamin B6 Synthesis

The synthesis of the pyridoxine core is achieved through a Diels-Alder reaction where this compound acts as the diene.[10] The oxazole ring undergoes a [4+2] cycloaddition with a suitable dienophile, followed by an aromatization step to form the substituted pyridine ring of Vitamin B6.[10]

Figure 2: Key steps in the synthesis of Vitamin B6 involving this compound.

Biological Context and Potential

While this compound is primarily utilized as a synthetic intermediate, the oxazole scaffold itself is a "privileged structure" in medicinal chemistry, found in numerous biologically active natural products and synthetic compounds.[11][12] Derivatives of oxazole have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[12][13][14]

For instance, some 4-methyloxazole derivatives have been shown to exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. While no direct biological activity has been reported for this compound, its core structure suggests that it could serve as a valuable starting point for the design and synthesis of novel therapeutic agents.

Figure 3: A generalized representation of the NF-κB signaling pathway, a common target for anti-inflammatory oxazole derivatives. Note: This is a general illustration and has not been specifically demonstrated for this compound.

Safety Information

This compound is classified as a flammable liquid and vapor.[2] It is harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.

Conclusion

This compound is a valuable heterocyclic compound with well-established physicochemical properties and synthetic protocols. Its primary importance lies in its role as a key building block in the industrial synthesis of Vitamin B6. While direct biological activities have not been reported, the prevalence of the oxazole core in numerous bioactive molecules suggests that this compound and its derivatives hold potential for future exploration in the field of drug discovery. This guide serves as a comprehensive resource for researchers and professionals working with this versatile intermediate.

References

- 2. This compound | C6H9NO2 | CID 11815362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound [chembk.com]

- 5. 5-Ethoxy-4-methyl-1,3-oxazole | CAS#:5006-20-2 | Chemsrc [chemsrc.com]

- 6. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound(5006-20-2) 1H NMR spectrum [chemicalbook.com]

- 9. CN86101512A - The synthesis technique of vitamin B6 intermediate 4-methyl-5-alkoxy-oxazole - Google Patents [patents.google.com]

- 10. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethoxy-4-methyloxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxy-4-methyloxazole is a heterocyclic organic compound with significance as a key intermediate in the synthesis of Vitamin B6. A thorough understanding of its physicochemical properties is paramount for its effective handling, reaction optimization, and for exploring its potential in broader applications within chemical synthesis and drug development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its known biological relevance.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. The following tables summarize the key quantitative data available for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO₂ | [1][2][3][] |

| Molecular Weight | 127.14 g/mol | [1][2][3][] |

| Appearance | Colorless or light yellow liquid | [5] |

| Density | 1.04 g/cm³ | [1][5] |

| Boiling Point | 77-80 °C at 6.67 kPa (50 Torr)[1][2][6]164.5 ± 20.0 °C at 760 mmHg (Predicted) | [7] |

| Flash Point | 53.3 °C | [2][7] |

| Refractive Index | 1.448 - 1.449 | [2][8] |

| Purity | 95% - 98% | [5] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Source(s) |

| Solubility | Chloroform (Soluble)Ethyl Acetate (Slightly Soluble)Methanol (Slightly Soluble) | [6] |

| logP (Octanol-Water Partition Coefficient) | 1.03 (Predicted)[7]1.4 (Computed) | [2][9] |

| pKa (Acid Dissociation Constant) | 1.85 ± 0.14 (Predicted) | [2][6] |

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of pyridoxine (Vitamin B6).[1][2] Its synthesis can be achieved through several routes, with a common method involving the cyclization of α-alanine after esterification and formylation.[1] Another reported synthesis involves the decarboxylation of 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester.[10]

The oxazole ring in this compound can participate in various chemical transformations. Oxazoles are known to act as dienes in Diels-Alder reactions, which can be a powerful tool for the synthesis of other complex heterocyclic structures like pyridines and furans.

Below is a generalized workflow for a common synthesis approach.

Biological Activity and Relevance

The primary documented biological relevance of this compound is its role as a crucial intermediate in the industrial synthesis of Vitamin B6.[1][2][10] Vitamin B6 is an essential nutrient involved in numerous metabolic processes in the human body.

While specific biological activity data for this compound is not extensively reported, the oxazole scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds.[11][12] Derivatives of 4-methyloxazole have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[6] Some oxazole derivatives have been investigated for their ability to induce brain-derived neurotrophic factor (BDNF).[13] The presence of the oxazole ring can confer metabolic stability and specific electronic properties to molecules, making it a valuable pharmacophore in drug discovery.[11][12]

The logical relationship for its primary biological relevance is straightforward:

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. chembk.com [chembk.com]

- 3. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound CAS#: 5006-20-2 [m.chemicalbook.com]

- 7. 5-Ethoxy-4-methyl-1,3-oxazole | CAS#:5006-20-2 | Chemsrc [chemsrc.com]

- 8. acdlabs.com [acdlabs.com]

- 9. This compound | C6H9NO2 | CID 11815362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. benchchem.com [benchchem.com]

- 12. Naturally Occurring Oxazole-Containing Peptides [mdpi.com]

- 13. Synthesis and biological activity of novel 5-(omega-aryloxyalkyl)oxazole derivatives as brain-derived neurotrophic factor inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Ethoxy-4-methyloxazole

This document provides a comprehensive overview of the chemical and physical properties, molecular structure, and synthesis of 5-Ethoxy-4-methyloxazole, a key intermediate in various chemical syntheses. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

This compound is a colorless or light yellow liquid.[1] It is a heterocyclic compound that serves as a valuable building block in organic synthesis. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO₂ | [1][2][3] |

| Molecular Weight | 127.14 g/mol | [1][2][3][][5] |

| IUPAC Name | 5-ethoxy-4-methyl-1,3-oxazole | [2][3][] |

| CAS Number | 5006-20-2 | [1][2][3] |

| Density | 1.04 g/cm³ | [1][5] |

| Boiling Point | 164.5°C at 760 mmHg; 78-80°C at 50 Torr | [5][6] |

| Flash Point | 53.3°C | [5] |

| SMILES | CCOC1=C(C)N=CO1 | [] |

| InChI Key | FWPDSAJKWKRRJD-UHFFFAOYSA-N | [2][] |

| Appearance | Colorless or light yellow liquid | [1] |

Molecular Structure

The molecular structure of this compound consists of a central five-membered oxazole ring. This ring is substituted with a methyl group at the 4th position and an ethoxy group at the 5th position.

Caption: Molecular structure of this compound.

Synthesis and Applications

This compound is a significant intermediate in the synthesis of Vitamin B6.[7] It is also utilized in the synthesis of mappicine ketone, which is known to have antiviral properties.[8]

Several methods for the synthesis of this compound have been developed. A common approach involves the cyclization of an appropriate precursor. One documented method starts from N-ethoxalyl-α-aminopropionic acid ethyl ester, which undergoes a cyclization reaction.[9] Another pathway involves the esterification, formylation, and subsequent cyclization of α-alanine to yield the target molecule.[5]

A generalized workflow for its preparation from 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester involves hydrolysis, decarboxylation, and purification steps.[7]

The diagram below illustrates a simplified, logical workflow for a common synthesis route.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C6H9NO2 | CID 11815362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 5006-20-2 [m.chemicalbook.com]

- 7. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]

- 8. This compound | 5006-20-2 [chemicalbook.com]

- 9. CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl - Google Patents [patents.google.com]

Spectroscopic Profile of 5-Ethoxy-4-methyloxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Ethoxy-4-methyloxazole, a key intermediate in various chemical syntheses. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a logical workflow for its spectroscopic analysis.

Core Spectroscopic Data

The empirical formula for this compound is C₆H₉NO₂, with a molecular weight of 127.14 g/mol .[1] The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The ethoxy group protons typically appear as a triplet and a quartet, while the methyl and oxazole ring protons appear as singlets.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | Oxazole-H |

| Data not available | Quartet | 2H | -OCH₂CH₃ |

| Data not available | Singlet | 3H | -CH₃ |

| Data not available | Triplet | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=N (Oxazole ring) |

| Data not available | C-O (Oxazole ring) |

| Data not available | C-4 (Oxazole ring) |

| Data not available | C-5 (Oxazole ring) |

| Data not available | -OCH₂CH₃ |

| Data not available | -CH₃ |

| Data not available | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the C-O, C=N, and C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | C-H stretch (aromatic/aliphatic) |

| Data not available | - | C=N stretch (oxazole ring) |

| Data not available | - | C-O-C stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as fragmentation peaks that can help to confirm its structure.

| m/z | Interpretation |

| 127.14 | Molecular Ion [M]⁺ |

| Data not available | Fragment ions |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are generalized protocols that can be adapted for this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

The number of scans can be varied to achieve an adequate signal-to-noise ratio, but 16 or 32 scans are often sufficient.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.

-

A proton-decoupled sequence is used to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

The relaxation delay may be increased for quaternary carbons.

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

Sample Preparation:

-

For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean, empty salt plates is recorded first.

-

The sample is then placed in the spectrometer's sample compartment.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

Instrumentation and Analysis:

-

The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

A capillary column suitable for the separation of heterocyclic compounds is used (e.g., a DB-5 or equivalent).

-

The GC oven temperature is programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from the solvent and any impurities.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

The mass spectrum is scanned over a range of m/z values (e.g., 40-400 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

Reactivity of the Oxazole Ring in 5-Ethoxy-4-methyloxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the 5-ethoxy-4-methyloxazole ring system. The oxazole core, a key heterocyclic motif in medicinal chemistry, exhibits a nuanced reactivity profile governed by the interplay of its constituent atoms and substituents. In this compound, the presence of two electron-donating groups—an ethoxy group at the C5 position and a methyl group at the C4 position—significantly influences its behavior in various organic transformations. This document details the expected reactivity towards electrophilic substitution, metalation, cycloaddition, and ring-opening reactions, supported by data from analogous systems and established chemical principles. Detailed experimental protocols for key transformations are provided, alongside quantitative data and visual representations of reaction pathways to serve as a valuable resource for synthetic and medicinal chemists.

Introduction to the Reactivity of the Oxazole Ring

The oxazole ring is an aromatic heterocycle characterized by a degree of electron deficiency arising from the electronegativity of its oxygen and nitrogen atoms.[1] This inherent electronic nature renders the unsubstituted oxazole ring relatively unreactive towards electrophilic aromatic substitution. However, the introduction of electron-donating substituents dramatically alters this landscape, enhancing the nucleophilicity of the ring and facilitating a range of chemical transformations.

In the case of this compound, the ethoxy group at C5 and the methyl group at C4 both serve as activating groups. The lone pairs on the oxygen atom of the ethoxy group can participate in resonance, increasing the electron density of the ring, particularly at the C4 position. The methyl group at C4 provides further activation through an inductive effect. This electronic profile makes this compound a versatile intermediate for the synthesis of more complex molecules, notably as a precursor in the synthesis of vitamin B6.[2]

Electrophilic Substitution and Metalation

Direct electrophilic substitution on the oxazole ring can be challenging. However, the electron-rich nature of this compound suggests an increased propensity for such reactions compared to unsubstituted oxazoles. The most probable site for electrophilic attack is the C2 position, which is generally the most electron-deficient carbon in the ring but can be activated by the overall electron-donating nature of the substituents. A more reliable method for functionalization is through directed metalation.

Deprotonation and Lithiation

The most acidic proton on the this compound ring is predicted to be at the C2 position. Treatment with a strong base, such as an organolithium reagent, is expected to result in deprotonation at this site, forming a potent nucleophile that can be quenched with various electrophiles.

While no direct experimental data for the lithiation of this compound was found, studies on the closely related 5-methoxy-2-phenyloxazole have shown that deprotonation occurs selectively at the C4 position, directed by the methoxy group.[3][4] However, in this compound, the C4 position is already substituted. Therefore, deprotonation is anticipated at the next most acidic site, the C2 position. Competitive deprotonation of the C4-methyl group is also a possibility.

dot

Figure 1: General workflow for the functionalization of this compound via lithiation.

Experimental Protocol: Lithiation and Electrophilic Quench (General Procedure for a 5-Alkoxyoxazole Analog)[3][4]

-

Preparation: A solution of the 5-alkoxyoxazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: A solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq.) in an appropriate solvent is added dropwise to the stirred oxazole solution. The reaction mixture is typically stirred at -78 °C for 1-3 hours.

-

Electrophilic Quench: The desired electrophile (1.2 eq.) is added dropwise to the solution of the lithiated intermediate at -78 °C.

-

Warming and Quenching: The reaction is allowed to stir at -78 °C for an additional 1-2 hours before being gradually warmed to room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] Given the electron-donating substituents on this compound, it is a prime candidate for this transformation. The reaction involves the use of a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electrophilic chloroiminium ion then attacks the most electron-rich position of the oxazole ring, which is predicted to be the C2 position.

Figure 2: Proposed pathway for the Vilsmeier-Haack formylation of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)

[5][8]1. Reagent Preparation: In a flame-dried flask under an inert atmosphere, phosphorus oxychloride (1.1 eq.) is added dropwise to anhydrous dimethylformamide (DMF) (3.0 eq.) at 0 °C. The mixture is stirred for 30 minutes at this temperature to form the Vilsmeier reagent. 2. Reaction with Oxazole: A solution of this compound (1.0 eq.) in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent at 0 °C. 3. Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated (e.g., to 60-80 °C) for several hours to drive the reaction to completion. Progress is monitored by thin-layer chromatography (TLC). 4. Workup: The reaction mixture is cooled in an ice bath and then carefully poured into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate. 5. Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Cycloaddition Reactions: The Diels-Alder Reaction

Oxazoles can function as azadienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. T[9]his reactivity is particularly pronounced for oxazoles bearing electron-donating substituents, such as this compound. The reaction of an oxazole with a dienophile, such as an alkyne or an alkene, typically proceeds through an unstable bicyclic intermediate which then undergoes a retro-Diels-Alder reaction to afford a furan or a pyridine derivative, respectively.

Reaction with Alkynes

The reaction of this compound with an alkyne, particularly one bearing electron-withdrawing groups (e.g., dimethyl acetylenedicarboxylate), is expected to yield a substituted furan following the elimination of a nitrile.

dot

Figure 3: Diels-Alder reaction of this compound with an alkyne to yield a furan.

Reaction with Alkenes

When an alkene is used as the dienophile, the initial bicyclic adduct can eliminate a molecule of water to yield a substituted pyridine. This is a well-established route to pyridoxine (Vitamin B6) and its analogs.

Quantitative Data for Diels-Alder Reactions of Analogous Oxazoles

| Oxazole Reactant | Dienophile | Reaction Conditions | Product | Yield (%) | Reference |

| 4-Silyl-5-ethoxyoxazole | Dimethyl acetylenedicarboxylate | Toluene, 110 °C | Substituted Furan | Moderate | |

| 5-Ethoxy-2-methyloxazole | Various dienophiles | Nd(OTf)₃, rt | 3-Hydroxypyridines | Good | |

| 5-Alkenoxyoxazoles | (Intramolecular) | Heat | Fused Pyridines | Good to Excellent |

Experimental Protocol: Diels-Alder Reaction of an Oxazole with an Alkyne (General Procedure)

[9]1. Setup: A solution of the oxazole (1.0 eq.) and the alkyne dienophile (1.1-1.5 eq.) in a high-boiling point solvent (e.g., toluene or xylene) is prepared in a sealed tube or a flask equipped with a reflux condenser. 2. Reaction: The mixture is heated to a temperature ranging from 110 °C to 180 °C. The reaction progress is monitored by TLC. 3. Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. 4. Purification: The crude residue is purified by column chromatography on silica gel to afford the substituted furan product.

Ring-Opening Reactions

The oxazole ring can undergo cleavage under various conditions, including acid- or base-catalyzed hydrolysis.

[1]#### 4.1. Acid-Catalyzed Hydrolysis

Treatment of this compound with aqueous acid is expected to lead to hydrolysis of the enol ether and imine functionalities within the ring, ultimately resulting in ring-opened products such as an α-amino ketone or its derivatives. This reactivity is particularly relevant in the context of drug metabolism and stability studies.

dot

Figure 4: Acid-catalyzed ring-opening of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis (General Procedure)

[1]1. Reaction Setup: The oxazole is dissolved in a suitable solvent (e.g., ethanol, THF) and treated with an aqueous solution of a mineral acid (e.g., 2 M HCl). 2. Heating: The reaction mixture is heated to reflux and stirred for a period determined by reaction monitoring (TLC or LC-MS). 3. Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. 4. Purification: The combined organic layers are dried and concentrated, and the resulting product is purified by chromatography or crystallization.

Applications in Drug Development

The functionalized oxazole core of this compound and its derivatives serve as valuable building blocks in the synthesis of biologically active molecules. The ability to introduce diverse substituents at the C2 position via metalation, or to construct pyridine and furan rings through cycloaddition, allows for the rapid generation of compound libraries for screening in drug discovery programs. The pyridine scaffold, in particular, is a privileged structure in medicinal chemistry, found in numerous approved drugs.

Conclusion

This compound is a highly activated oxazole derivative with a rich and versatile reactivity profile. The electron-donating ethoxy and methyl groups facilitate electrophilic substitution, particularly through directed metalation at the C2 position. Furthermore, these substituents activate the ring as a diene in Diels-Alder cycloadditions, providing a powerful synthetic route to highly substituted furans and pyridines. While the oxazole ring is generally stable, it is susceptible to ring-opening under hydrolytic conditions. This technical guide provides a foundational understanding of the reactivity of this compound, offering valuable protocols and predictive insights for its application in synthetic and medicinal chemistry. Further experimental studies on this specific molecule are warranted to fully elucidate its reactivity and expand its synthetic utility.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric hetero-Diels–Alder reactions of alkenyldihydrooxazoles. Synthesis of oxazolo[3,2-c]pyrimidines and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. scienceopen.com [scienceopen.com]

- 8. mdpi.com [mdpi.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

In-depth Technical Guide: Thermal Stability and Decomposition of 5-Ethoxy-4-methyloxazole

A comprehensive analysis of the thermal properties of 5-Ethoxy-4-methyloxazole is currently limited by the scarcity of publicly available experimental data. This guide outlines the necessary experimental framework and theoretical considerations for a thorough investigation into the compound's thermal stability and decomposition pathways, providing a roadmap for researchers and drug development professionals.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential before undertaking thermal analysis.

| Property | Value | Source |

| Molecular Formula | C6H9NO2 | [1][2][][4][5] |

| Molecular Weight | 127.14 g/mol | [2][][4] |

| Boiling Point | 78-80 °C at 50 Torr; 164.5 °C at 760 mmHg | [5][6] |

| Density | ~1.04 g/cm³ | [][5] |

| Storage Temperature | 2-8 °C | [1][5] |

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of this compound, a series of standardized experiments are required.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots percentage mass loss versus temperature. The onset temperature of decomposition is a key parameter derived from this curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

A small sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram plots heat flow versus temperature, revealing thermal events such as melting (endotherm) and decomposition (often an exotherm).

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

The outlet gas stream from the TGA furnace is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

As the sample is heated in the TGA, any volatile decomposition products are carried by the purge gas into the MS or FTIR for identification.

-

This provides real-time information on the chemical nature of the fragments being lost at specific temperatures.

Theoretical Decomposition Pathway

In the absence of experimental data, a putative decomposition pathway can be proposed based on the chemical structure of this compound. The oxazole ring is a five-membered heterocycle containing both oxygen and nitrogen. Thermal cleavage is likely to initiate at the weakest bonds within the molecule.

A plausible decomposition workflow, which would be informed by experimental data, is visualized below.

Caption: Experimental workflow for thermal analysis.

The oxazole ring can undergo ring-opening reactions, and the ethoxy and methyl substituents can also be sources of initial bond scission. Potential initial decomposition steps could involve the cleavage of the C-O bond of the ethoxy group or the fragmentation of the oxazole ring itself. A patent on the synthesis of this compound notes its decomposition in the presence of a strong acid at 60 °C, suggesting that the oxazole ring is susceptible to cleavage under certain conditions[7].

Future Work

To provide a definitive guide on the thermal stability of this compound, the following studies are essential:

-

Comprehensive TGA and DSC studies under both inert and oxidative atmospheres to determine decomposition temperatures and energetics.

-

TGA-MS or TGA-FTIR analysis to identify the primary gaseous decomposition products.

-

Isothermal TGA studies at various temperatures to determine the decomposition kinetics and predict the compound's shelf-life.

-

Analysis of the solid residue after partial or complete decomposition using techniques like X-ray diffraction (XRD) and spectroscopy to understand the solid-state reaction pathway.

By executing these experiments, a robust and data-driven understanding of the thermal stability and decomposition of this compound can be established, providing critical information for its safe and effective use in research and development.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. scbt.com [scbt.com]

- 4. This compound | C6H9NO2 | CID 11815362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Ethoxy-4-methyl-1,3-oxazole | CAS#:5006-20-2 | Chemsrc [chemsrc.com]

- 6. This compound CAS#: 5006-20-2 [m.chemicalbook.com]

- 7. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Ethoxy-4-methyloxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethoxy-4-methyloxazole, a key heterocyclic intermediate in the synthesis of pharmaceuticals, most notably Vitamin B6. This document details its chemical and physical properties, historical context of its synthesis, detailed experimental protocols for its preparation, and its primary applications.

Chemical and Physical Properties

This compound is a flammable liquid with a characteristic odor.[1] Its key chemical and physical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C6H9NO2 | [1][2] |

| Molar Mass | 127.14 g/mol | [1][2] |

| Density | 1.04 g/cm³ | [2] |

| Boiling Point | 164.5°C at 760 mmHg | [2] |

| 78-80 °C at 50 Torr | [3] | |

| Flash Point | 53.3°C | [2] |

| Refractive Index | 1.449 | [4] |

| Physical Form | Clear light yellow to yellow oil | [3] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [3] |

| Storage | Store in freezer, under -20°C, sealed in dry conditions | [3] |

Table 2: Computed Properties

| Property | Value | Source |

| IUPAC Name | 5-ethoxy-4-methyl-1,3-oxazole | [1] |

| InChI | InChI=1S/C6H9NO2/c1-3-8-6-5(2)7-4-9-6/h4H,3H2,1-2H3 | [1] |

| InChIKey | FWPDSAJKWKRRJD-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC1=C(N=CO1)C | [1] |

| CAS Number | 5006-20-2 | [1] |

| pKa (Predicted) | 1.85 ± 0.14 | [3] |

Discovery and History of Synthesis

While the specific first synthesis of this compound is not well-documented in readily available literature, its history is intrinsically linked to the broader development of oxazole synthesis methodologies. Oxazoles, as a class of compounds, gained prominence as versatile intermediates in organic synthesis.

One of the foundational methods for oxazole synthesis is the Huisgen 1,3-dipolar cycloaddition , discovered in 1961, which involves the reaction of a dipolarophile with a 1,3-dipolar compound to form a five-membered heterocycle. This reaction, while general for many heterocyclic systems, laid the groundwork for various approaches to oxazole ring formation.

The synthesis of 5-alkoxyoxazoles, such as this compound, has been a subject of interest due to their utility as heterodienes in Diels-Alder reactions for the construction of pyridine and furan frameworks. These electron-rich oxazoles are known to be sensitive to acidic and thermal conditions, making their synthesis and isolation challenging.

Key synthetic strategies that have been applied to the preparation of this compound and related compounds include:

-

Cyclization from α-amino esters: A common route involves the esterification, formylation, and subsequent cyclization of α-alanine to yield the target molecule.[2]

-

Decarboxylation of oxazole carboxylates: Another prevalent method starts with a substituted oxazole carboxylic acid ester, such as 4-methyl-5-ethoxyoxazolecarboxylic acid ethyl ester, which is then hydrolyzed and decarboxylated.

These methods have been refined over time for industrial-scale production, particularly for the synthesis of Vitamin B6, where this compound is a crucial precursor.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are often found in patent literature, reflecting its commercial importance. Below are detailed protocols for key synthetic routes.

This protocol describes the hydrolysis and decarboxylation of an oxazole carboxylate precursor.

Experimental Workflow Diagram

Caption: Synthesis of this compound via Hydrolysis and Decarboxylation.

Detailed Methodology:

-

Hydrolysis:

-

In a reaction kettle, charge 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester, toluene, drinking water, and sodium hydroxide according to a molar ratio of ester to NaOH of 1:(1.2-3.0). The amount of toluene and water should be 3 to 10 times the weight of the starting ester.

-

Stir the mixture and maintain the temperature between 20-80 °C for 1.0 to 6.0 hours.

-

After the reaction is complete, perform a liquid separation.

-

-

Acidification and Decarboxylation:

-

Take the aqueous phase from the previous step and adjust the pH to a range of 1.0-2.5 using hydrochloric acid.

-

Add an organic solvent, such as dichloromethane or trichloromethane, to the acidified aqueous solution.

-

Control the temperature at 30-50 °C and allow the reaction to proceed until there is no more evolution of carbon dioxide.

-

-

Work-up and Purification:

-

Once the decarboxylation is complete, adjust the pH of the reaction mixture to be greater than or equal to 9.0.

-

Perform a liquid separation to isolate the organic phase.

-

Subject the organic phase to reduced pressure distillation to obtain the final product, this compound.

-

This process is reported to have a high yield (over 90%) and high product purity (over 99.5%).

This method involves a cyclization reaction to form the oxazole ring.

Experimental Workflow Diagram

Caption: Synthesis of a precursor via cyclization.

Detailed Methodology:

-

Ring-Closure Reaction:

-

To a reaction vessel containing N-ethoxalyl-α-aminopropionic acid ethyl ester, add a cyclization system of phosphorus oxychloride and triethylamine.

-

Add a catalytic amount of 4-dimethylamino-pyridine (DMAP).

-

Heat the mixture to 60-90 °C to carry out the ring-closure reaction.

-

-

Quenching:

-

Cool the reaction mixture to room temperature.

-

Dropwise, add the cooled reaction mixture to deionized water that is maintained at a temperature of 0-10 °C for a quenching reaction.

-

-

Separation and Isolation:

-

Stir the quenched mixture at 30-40 °C to allow for layering.

-

Separate the layers and extract the aqueous layer with triethylamine.

-

Combine the organic layers and reclaim the triethylamine under reduced pressure to obtain 4-methyl-5-ethoxy oxazole acid ethyl ester, a precursor that can then be converted to this compound via decarboxylation as described in the previous protocol.

-

Applications in Drug Development

The primary and most well-established application of this compound is as a key intermediate in the industrial synthesis of Vitamin B6 (Pyridoxine) . The oxazole ring serves as a precursor to the pyridine ring of pyridoxine through a Diels-Alder reaction followed by subsequent transformations.

It is also used in the synthesis of Mappicine ketone , an antiviral compound.

Given its role as a versatile building block, this compound is of significant interest to medicinal chemists and drug development professionals for the synthesis of novel heterocyclic compounds with potential biological activity.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, eye protection, and suitable protective clothing, should be worn when handling this compound. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

This guide provides a foundational understanding of this compound for research and development purposes. For more detailed information, consulting the primary literature and patents is recommended.

References

- 1. Sequential annulation and isomerisation reaction of 3-acylmethylidene oxindoles with Huisgen zwitterions and synthesis of 5-(3-oxindolyl)oxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]

Understanding the aromaticity of 5-alkoxyoxazoles

An In-Depth Technical Guide to the Aromaticity of 5-Alkoxyoxazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazoles are a fundamental class of five-membered aromatic heterocycles integral to medicinal chemistry and natural product synthesis. Within this family, 5-alkoxyoxazoles stand out as exceptionally versatile building blocks, primarily due to their unique electronic properties. This technical guide provides a comprehensive examination of the aromaticity of the 5-alkoxyoxazole core. We delve into the theoretical underpinnings of oxazole aromaticity, present comparative quantitative data for the parent ring system, and explore how the electron-donating alkoxy substituent modulates this character. A central focus is placed on understanding how the attenuated aromaticity of these compounds dictates their reactivity, particularly their utility as dienes in hetero-Diels-Alder reactions for the synthesis of pyridines. This guide includes detailed experimental and computational protocols, along with visualizations, to serve as a practical resource for professionals in drug development and synthetic chemistry.

Introduction to Aromaticity in Oxazole Systems

Aromaticity is a critical concept in chemistry that describes the enhanced stability of cyclic, planar, and fully conjugated molecules that adhere to Hückel's rule (possessing 4n+2 π-electrons).[1] This stability significantly influences a molecule's structure, reactivity, and spectroscopic properties. The parent oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. It is classified as an aromatic compound, featuring a delocalized 6π-electron system.[2][3] However, the high electronegativity of the oxygen atom leads to an uneven distribution of electron density, resulting in incomplete π-electron delocalization.[2][3] Consequently, oxazoles exhibit a lower degree of aromaticity compared to other azoles like thiazole or imidazole.[4][5][6]

This reduced aromatic stabilization imparts a higher "diene" character to the oxazole ring, making it a valuable synthon in cycloaddition reactions.[7][8] The introduction of a 5-alkoxy group, a strong electron-donating substituent, further modulates the electronic landscape of the ring. These electron-rich oxazoles are generally more sensitive to acidic and thermal conditions but are highly prized for their role in constructing more complex molecular architectures, such as pyridine derivatives found in compounds like Vitamin B6.[4][9]

Caption: Logical flow showing the application of Hückel's criteria to the 5-alkoxyoxazole ring system.

Quantitative and Qualitative Assessment of Aromaticity

The aromaticity of a molecule is not directly measurable but is inferred from various experimental and computational indicators. The most common metrics include geometric criteria (e.g., Harmonic Oscillator Model of Aromaticity, HOMA), energetic criteria (e.g., Aromatic Stabilization Energy, ASE), and magnetic criteria (e.g., Nucleus-Independent Chemical Shift, NICS).

While specific quantitative data for a homologous series of 5-alkoxyoxazoles is not prevalent in the literature, a comparative analysis of the parent oxazole ring against other five-membered heterocycles provides a clear context for its attenuated aromaticity. NICS values, which measure the magnetic shielding at the center of a ring, are a powerful computational tool; a more negative NICS(1) value (calculated 1 Å above the ring plane) indicates stronger aromaticity.

Table 1: Comparative Aromaticity Indices for Five-Membered Heterocycles

| Compound | Aromaticity Type | NICS(1) (ppm) | Relative Aromaticity vs. Benzene (%) |

|---|---|---|---|

| Benzene | High | -9.7 | 100% |

| Thiophene | High | -8.7 | ~80-90% |

| Pyrrole | Moderate | -7.5 | ~70-80% |

| Imidazole | Moderate | -7.2 | ~70-75% |

| Furan | Low | -5.5 | ~50-60% |

| Oxazole | Low | -4.1 | ~35-45% [10] |

Note: The NICS(1) values are representative computational results from various literature sources and may vary slightly based on the level of theory used. The relative aromaticity is an estimation based on multiple criteria.[5][10]

The data clearly positions oxazole at the lower end of the aromaticity scale for common heterocycles. The presence of the 5-alkoxy group, being an electron-donating substituent, increases the electron density on the ring, which further enhances its reactivity as a diene in cycloaddition reactions, a hallmark of systems with low aromatic stabilization energy.

Caption: A generalized workflow for the comprehensive assessment of aromaticity in novel heterocycles.

Reactivity as a Direct Consequence of Aromaticity

The most compelling evidence for the low aromaticity of 5-alkoxyoxazoles is their widespread use as dienes in hetero-Diels-Alder reactions to form substituted pyridines.[4][9] In a typical cycloaddition, the oxazole reacts with a dienophile (e.g., an alkene or alkyne). The reaction proceeds through a bicyclic intermediate which readily loses a molecule (such as water or alcohol) upon acid catalysis to aromatize, yielding a stable pyridine ring. The energetic barrier for this reaction is relatively low because the starting oxazole has only a modest aromatic stabilization energy to overcome.

Caption: The hetero-Diels-Alder reaction pathway of 5-alkoxyoxazoles, driven by the formation of a stable aromatic pyridine.

Experimental and Computational Protocols

Synthesis of 5-Alkoxyoxazoles via Microwave-Assisted Cyclization

This protocol is adapted from a reported efficient synthesis of 5-alkoxyoxazoles.[9]

Objective: To synthesize a representative 5-alkoxyoxazole from an α-triflyloxy ester and a nitrile.

Materials:

-

α-Triflyloxy ester (e.g., ethyl-O-trifluoromethanesulfonyl-2-hydroxypropanoate) (0.9 mmol)

-

Acetonitrile or functionalized nitrile (4.5 mmol, 5 equiv)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (16 μL, 0.09 mmol, 0.1 equiv)

-

Saturated aqueous NaHCO₃ solution

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Microwave vial with a magnetic stirrer bar

-

Microwave reactor

Procedure:

-

To a microwave vial containing a magnetic stirrer, add the α-triflyloxy ester (0.9 mmol) and the nitrile (4.5 mmol).

-

Under an inert atmosphere (e.g., nitrogen or argon), add TMSOTf (0.09 mmol) to the mixture.

-

Seal the vial securely.

-

Place the vial in the microwave reactor and heat the reaction mixture to 120 °C for 3 minutes (holding time) with a maximum power of 100 W.[9]

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with CH₂Cl₂ or EtOAc (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-alkoxyoxazole.

Computational Protocol for NICS(1) Calculation

Objective: To calculate the NICS(1) value for a 5-alkoxyoxazole to assess its magnetic aromaticity.

Software: Gaussian 09/16, GaussView

Procedure:

-

Structure Optimization:

-

Construct the 5-alkoxyoxazole molecule in GaussView.

-

Perform a geometry optimization and frequency calculation using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with the 6-311+G(d,p) basis set.[10]

-

The input command line would be: #p opt freq b3lyp/6-311+g(d,p).

-

Confirm that the optimization has converged and that there are no imaginary frequencies.

-

-

NICS Calculation Setup:

-

Using the optimized coordinates, set up a new calculation for NMR properties.

-

Place a ghost atom (Bq) at the geometric center of the oxazole ring. To calculate NICS(1), place this ghost atom 1.0 Å directly above the ring plane.

-

The input command line for the NMR calculation will be: #p nmr=giao b3lyp/6-311+g(d,p) geom=check guess=read.

-

-

Data Analysis:

-

Once the calculation is complete, open the output file.

-

Locate the "Magnetic shielding tensor (ppm)" section for the ghost atom (Bq).

-

The isotropic shielding value is the average of the diagonal elements of the tensor: (σ_xx + σ_yy + σ_zz) / 3.

-

The NICS value is the negative of this isotropic shielding value. A negative NICS(1) value is indicative of aromaticity.[11]

-

Spectroscopic Analysis Protocol (¹H and ¹³C NMR)

This protocol is a generalized procedure based on standard analytical techniques.[12]

Objective: To obtain ¹H and ¹³C NMR spectra to characterize the 5-alkoxyoxazole and gather indirect evidence of its electronic structure.

Materials:

-

Synthesized 5-alkoxyoxazole (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) (0.5-0.7 mL)

-

5 mm NMR tube

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 3-second acquisition time, 16-64 scans.

-

Expected Resonances: The proton on the oxazole ring (C4-H) is expected to appear in the aromatic region, though potentially at a slightly upfield chemical shift compared to more aromatic systems, reflecting the electron-rich nature of the ring.[12]

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 45-degree pulse angle, 2-5 second relaxation delay, 1024 or more scans.

-

Expected Resonances: The chemical shifts of the oxazole ring carbons (C2, C4, C5) provide insight into the electron density at each position. The C5 carbon, attached to the alkoxy group, will be significantly shielded (appear at a higher field) compared to its position in an unsubstituted oxazole.[12]

-

-

Data Processing: Process the raw data (FID) using appropriate NMR software (e.g., MestReNova, TopSpin) by applying Fourier transform, phase correction, and baseline correction.

Conclusion

The aromaticity of 5-alkoxyoxazoles is a nuanced topic of significant importance to synthetic and medicinal chemists. While formally meeting the criteria for aromaticity, the oxazole core possesses an inherently low aromatic stabilization energy. The inclusion of an electron-donating 5-alkoxy group further diminishes this stability, enhancing its character as a diene. This feature, rather than being a limitation, is the primary source of its synthetic utility, enabling its effective participation in hetero-Diels-Alder reactions to construct highly functionalized pyridine scaffolds. The combination of computational analysis, such as NICS calculations, and experimental evidence from reactivity studies provides a robust framework for understanding and exploiting the unique electronic nature of these valuable heterocyclic building blocks.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. tandfonline.com [tandfonline.com]

- 3. What is Oxazole?_Chemicalbook [chemicalbook.com]

- 4. Oxazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Oxazole [chemeurope.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. poranne-group.github.io [poranne-group.github.io]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 5-Ethoxy-4-methyloxazole from α-Alanine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-ethoxy-4-methyloxazole, a valuable building block in medicinal chemistry, starting from the readily available amino acid α-alanine. The presented methodology is a multi-step process involving the formation of an N-acylated alanine derivative followed by cyclization and subsequent functional group manipulations.

Application Notes

This compound serves as a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The oxazole core is a privileged structure in drug discovery, known to be present in a range of molecules with diverse therapeutic activities, including anticancer and anti-inflammatory agents.[1][2] The strategic placement of the methyl and ethoxy groups on the oxazole ring provides a scaffold that can be further functionalized to modulate pharmacokinetic and pharmacodynamic properties. For instance, it is a crucial intermediate in the synthesis of Vitamin B6.[1][3] The protocols detailed below offer a practical approach for the laboratory-scale synthesis of this important heterocyclic compound.

Synthetic Pathway Overview

The synthesis of this compound from α-alanine is most effectively achieved through a multi-step pathway. A common and well-documented approach involves the initial conversion of α-alanine to an N-ethoxalyl derivative, followed by a cyclization reaction to form the oxazole ring, and finally, hydrolysis and decarboxylation to yield the target compound.

Caption: Overall synthetic workflow from α-alanine to this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester

This protocol is adapted from methodologies described for the cyclization of N-acylated amino acids.[4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| N-Ethoxalyl-α-aminopropionic acid ethyl ester | 217.22 | - | 100 g | 0.46 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 1.645 | 141 g | 0.92 |

| Triethylamine (TEA) | 101.19 | 0.726 | 186 g | 1.84 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | - | 5.6 g | 0.046 |

| Deionized Water | 18.02 | 1.000 | 500 mL | - |

| Toluene | 92.14 | 0.867 | 500 mL | - |

Procedure:

-

To a stirred solution of N-ethoxalyl-α-aminopropionic acid ethyl ester (100 g, 0.46 mol) in a suitable reaction vessel, add phosphorus oxychloride (141 g, 0.92 mol), triethylamine (186 g, 1.84 mol), and a catalytic amount of 4-dimethylaminopyridine (5.6 g, 0.046 mol).

-

Heat the reaction mixture to 60-90°C and maintain this temperature with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly add the reaction mixture to 500 mL of deionized water at 0-10°C with vigorous stirring to quench the reaction.

-

Allow the mixture to warm to 30-40°C and stir until the layers separate.

-

Separate the organic layer. The aqueous layer can be extracted with toluene or another suitable organic solvent to maximize product recovery.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester. Further purification can be achieved by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Hydrolysis and Decarboxylation

This protocol is based on procedures outlined in patent literature and industrial application notes.[1][3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| 4-Methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester | 199.20 | - | 100 kg | 502 mol |

| Toluene | 92.14 | 0.867 | 700 L | - |

| Drinking Water | 18.02 | 1.000 | 700 kg | - |

| Sodium Hydroxide (NaOH) | 40.00 | - | 40 kg | 1000 mol |

| Hydrochloric Acid (HCl) | 36.46 | - | As needed | - |

| Dichloromethane (DCM) | 84.93 | 1.326 | 700 L | - |

Procedure:

-

Hydrolysis: In a 2000 L reactor, charge toluene (700 L), 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester (100 kg), drinking water (700 kg), and sodium hydroxide (40 kg).[1]

-

Heat the mixture to 80°C and maintain for 1 hour with stirring.[1]

-

Acidification: After cooling, separate the aqueous phase. Adjust the pH of the aqueous phase to 2.0 with hydrochloric acid.[1]

-

Decarboxylation: Add dichloromethane (700 L) to the acidified aqueous phase. Heat the mixture to 40°C and reflux until the evolution of carbon dioxide ceases.[1]

-

Neutralization and Extraction: Cool the reaction mixture and adjust the pH to ≥ 9.0 with sodium hydroxide.[1]

-

Separate the organic (dichloromethane) layer. The aqueous layer can be further extracted with dichloromethane to ensure complete recovery of the product.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

Data Summary

The following table summarizes typical yields for the key steps in the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |

| Cyclization | N-Ethoxalyl-α-aminopropionic acid ethyl ester | 4-Methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester | >90 | [5] |

| Hydrolysis, Decarboxylation, and Purification | 4-Methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester | This compound | ~80-90 | [5] |

Logical Relationships and Workflow Visualization

The decision-making process for selecting a synthetic route for 4-methyloxazole derivatives, including this compound, can be visualized as follows:

Caption: Decision tree for selecting a synthetic method for 4-methyloxazole derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]

- 4. CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl - Google Patents [patents.google.com]

- 5. CN110423226B - Preparation method of 4-methyl-5-alkoxy oxazole - Google Patents [patents.google.com]

Application Notes and Protocols for the Industrial Preparation of 5-Ethoxy-4-methyloxazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 5-Ethoxy-4-methyloxazole, a key intermediate in the production of Vitamin B6.[1][2] The described methodology is a two-stage process commencing with the synthesis of ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate, followed by its hydrolysis and decarboxylation to yield the final product.

Data Presentation

The following tables summarize the quantitative data for the two key stages of the synthesis process, providing a clear comparison of reaction parameters and outcomes.

Table 1: Synthesis of Ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate [3]

| Parameter | Value |

| Starting Material | N-ethoxalyl-α-aminopropionic acid ethyl ester |

| Reagents | Phosphorus oxychloride, Triethylamine |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Reaction Temperature | 60-90 °C |

| Quenching Temperature | 0-10 °C (deionized water) |

| Extraction Temperature | 30-40 °C |

| Purity | High |

| Molar Yield | High (exact percentage not specified in the document) |

Table 2: Synthesis of this compound via Hydrolysis and Decarboxylation [1]

| Parameter | Value |

| Starting Material | Ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate |

| Hydrolysis Reagents | Sodium hydroxide, Toluene, Water |

| Hydrolysis Temperature | 20-80 °C |

| Acidification Reagent | Hydrochloric acid |

| Acidification pH | 1.0-2.5 |

| Decarboxylation Solvent | Organic solvent (e.g., Chloroform) |

| Decarboxylation Temperature | 30-50 °C |

| Final Neutralization pH | ≥ 9.0 |

| Yield | 93.2% |

| Gas Phase Purity | 99.8% |

| Liquid Phase Purity | 99.5% |

Experimental Protocols

The following are detailed methodologies for the key experiments in the industrial preparation of this compound.

Protocol 1: Synthesis of Ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate [3]

-

Reaction Setup: In a suitable reaction vessel, create a cyclization system consisting of phosphorus oxychloride and triethylamine.

-

Addition of Reactants: Introduce N-ethoxalyl-α-aminopropionic acid ethyl ester as the raw material into the cyclization system. Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Cyclization Reaction: Heat the reaction mixture to a temperature between 60-90 °C to carry out the ring-closure reaction.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Subsequently, add the reaction mixture dropwise into deionized water maintained at a temperature of 0-10 °C to quench the reaction.

-

Extraction and Separation: Stir the quenched mixture and allow it to separate into layers at a temperature of 30-40 °C. Extract the aqueous layer with triethylamine.

-

Product Isolation: Combine the organic layers and remove the triethylamine under reduced pressure to obtain ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate.

Protocol 2: Synthesis of this compound [1]

-

Hydrolysis: In a hydrolysis reaction kettle, sequentially add ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate, toluene, drinking water, and sodium hydroxide. Stir the mixture and maintain a temperature between 20-80 °C to facilitate the hydrolysis reaction.

-

Acidification: After the hydrolysis is complete, separate the aqueous phase. Adjust the pH of the aqueous phase to a range of 1.0-2.5 using hydrochloric acid.

-

Decarboxylation: Add an organic solvent, such as chloroform, to the acidified aqueous phase. Heat the mixture to a temperature of 30-50 °C and maintain it until there is no further evolution of carbon dioxide, indicating the completion of the decarboxylation reaction.

-

Neutralization and Isolation: After decarboxylation, adjust the pH of the reaction mixture to 9.0 or higher. Separate the organic phase.

-

Purification: Subject the organic phase to reduced pressure distillation to obtain the final product, this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed chemical reaction mechanism.

Caption: Overall workflow for the industrial preparation of this compound.

Caption: Proposed reaction mechanism for the synthesis of this compound.

References

- 1. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]

- 2. CN1003515B - Synthetic Technology of Vitamin B6 Intermediate 4-Methyl-5-Alkoxyoxazole - Google Patents [patents.google.com]

- 3. CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl - Google Patents [patents.google.com]

Application Notes and Protocols: Diels-Alder Reaction of 5-Ethoxy-4-methyloxazole with Diethyl Maleate

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction of oxazoles serves as a powerful synthetic tool for accessing highly substituted pyridine scaffolds, which are core structures in numerous pharmaceuticals and natural products.[1] This document outlines the application and provides a detailed protocol for the [4+2] cycloaddition reaction between 5-ethoxy-4-methyloxazole and diethyl maleate, leading to the formation of a substituted pyridine derivative. This transformation is particularly valuable as it constructs the pyridine ring in a single, atom-economical step.[2]

The reaction proceeds through a concerted mechanism where the oxazole acts as an azadiene. The initial bicyclic adduct is often unstable and readily undergoes a retro-Diels-Alder reaction, typically involving the elimination of a small molecule like ethanol, to aromatize into the final pyridine product.[3]

Reaction Mechanism

The Diels-Alder reaction of this compound with diethyl maleate is a [4+2] cycloaddition. The oxazole ring functions as the 4π electron diene component, and diethyl maleate acts as the 2π electron dienophile. The reaction is typically promoted by heat. The initial cycloaddition forms a transient 7-oxa-2-azabicyclo[2.2.1]heptene intermediate. Under the reaction conditions, this intermediate eliminates ethanol to yield the stable, aromatic diethyl 2-methyl-5-hydroxypyridine-3,4-dicarboxylate.

References

Application Notes and Protocols for the Synthesis of Vitamin B6 (Pyridoxine) via 5-Ethoxy-4-methyloxazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of Vitamin B6 (pyridoxine) and its derivatives, utilizing the robust and versatile Diels-Alder reaction of 5-ethoxy-4-methyloxazole. This method offers a convergent and efficient pathway to the pyridoxine core, which is of significant interest in pharmaceutical and medicinal chemistry.

Application Notes

The synthesis of pyridoxine through the oxazole route, specifically using this compound, is a well-established and industrially relevant method. The core of this strategy lies in a hetero-Diels-Alder reaction, where the oxazole acts as an azadiene. This cycloaddition is typically followed by an aromatization step to form the pyridine ring, and subsequent functional group manipulations to yield the final vitamin.

This synthetic approach is highly adaptable, allowing for the introduction of various substituents on the pyridine ring by modifying the dienophile. The use of this compound is advantageous due to its commercial availability and the ethoxy group's role in facilitating the final aromatization step.